molecular formula C13H22N6 B2722574 N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-50-4

N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2722574
CAS No.: 869072-50-4
M. Wt: 262.361
InChI Key: AUKNBBWUGXURSN-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with N,N-diethylpropane-1,3-diamine under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a targeted anticancer therapy .

Properties

IUPAC Name

N',N'-diethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-4-19(5-2)8-6-7-14-12-11-9-17-18(3)13(11)16-10-15-12/h9-10H,4-8H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKNBBWUGXURSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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